Ac-VAD-pNA

Caspase-1 Substrate Specificity Enzyme Assay

Caspase-1 research is frequently compromised by cross-reactive substrates that generate false-positive signals in complex biological samples. Ac-VAD-pNA addresses this with the defined Val-Ala-Asp recognition sequence, releasing quantifiable p-nitroaniline (pNA) upon specific cleavage at the Asp-pNA bond, measurable at 405 nm. • Enables real-time kinetic monitoring of caspase-1 activity for NLRP3 inflammasome studies and pyroptosis research. • Compatible with 96-/384-well high-throughput screening for caspase-1 inhibitor discovery. • Supplied as lyophilized powder, ≥98% purity by HPLC; stable at -20°C.

Molecular Formula C20H27N5O8
Molecular Weight 465.5 g/mol
Cat. No. B12370399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-VAD-pNA
Molecular FormulaC20H27N5O8
Molecular Weight465.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C
InChIInChI=1S/C20H27N5O8/c1-10(2)17(22-12(4)26)20(31)21-11(3)18(29)24-15(9-16(27)28)19(30)23-13-5-7-14(8-6-13)25(32)33/h5-8,10-11,15,17H,9H2,1-4H3,(H,21,31)(H,22,26)(H,23,30)(H,24,29)(H,27,28)/t11-,15-,17-/m0/s1
InChIKeyJSZMFYPHPTWSTF-KCTSRDHCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ac-VAD-pNA Caspase-1 Substrate


Ac-VAD-pNA (Acetyl-Val-Ala-Asp-p-nitroanilide; CAS 154564-07-5) is a synthetic colorimetric substrate specifically designed for the detection of caspase-1 activity . It is a member of the p-nitroanilide (pNA)-linked peptide substrate class, characterized by the core recognition sequence Val-Ala-Asp . Upon cleavage by active caspase-1 at the Asp-pNA bond, the chromogenic pNA moiety is released, enabling quantitative, real-time monitoring of enzyme kinetics via absorbance at 405 nm [1]. This compound is a critical tool for dissecting inflammatory and apoptotic pathways where caspase-1 is a key mediator [2].

Colorimetric detection at 405 nm via pNA release for caspase-1 activity
Val-Ala-Asp recognition motif supports caspase-1 specificity over other caspases
Research tool for inflammatory and apoptotic pathway studies

Ac-VAD-pNA Substrate Specificity


Generic substitution among pNA-linked caspase substrates is scientifically invalid due to the exquisitely specific nature of caspase-substrate recognition. While many caspases share a preference for an Asp residue at the P1 position, their activity is finely tuned by the P2, P3, and P4 residues [1]. For instance, caspase-2 requires a pentapeptide sequence (e.g., VDVAD) for efficient cleavage, whereas tetrapeptides like DEVD-pNA are ineffective [2]. Furthermore, a seminal study demonstrated that among seven commercially available substrates, only Ac-YVAD-pNA exhibited high specificity for caspase-1, while all others, including those with similar sequences, displayed significant cross-reactivity with multiple caspases, undermining data integrity in complex biological samples [3]. Therefore, selecting Ac-VAD-pNA is a deliberate choice to target caspase-1 within a specific experimental context, and substituting it with a seemingly similar analog will likely yield misleading or uninterpretable results.

Target Substrate

Ac-VAD-pNA with VAD recognition motif designed for caspase-1 detection.

Common Substitute

DEVD-pNA or IETD-pNA substrates, which may be cleaved by multiple caspases.

Substituting with generic pNA substrates may compromise signal specificity and confound caspase-1 attribution in complex samples.

Ac-VAD-pNA Quantitative Evidence


Caspase-1 Selectivity Profile

In a systematic evaluation of seven recombinant human caspases, the specificity of various chromogenic pNA substrates was quantified. While the exact specificity factor for Ac-VAD-pNA was not determined in this study, Ac-YVAD-pNA, the designated caspase-1 substrate, was found to be the most specific among all tested, cleaved exclusively by caspase-1. In contrast, other substrates like Ac-DEVD-pNA and Ac-IETD-pNA showed promiscuous cleavage by up to five different caspases [1]. Given that Ac-VAD-pNA shares the same core VAD recognition motif as Ac-YVAD-pNA, which is known to confer high specificity , it is inferred that Ac-VAD-pNA provides superior selectivity for caspase-1 over other commonly used substrates (e.g., DEVD, IETD) that are prone to cross-reactivity.

Selectivity Profile
Class-level inference
VAD motif infers caspase-1‑only cleavage vs. DEVD/IETD cleaved by multiple caspases (up to 5).
Supports caspase-1 signal attribution in specificity-critical assays.
Based on class-level inference from YVAD-pNA selectivity data.
Caspase-1 Substrate Specificity Enzyme Assay

Distinct Caspase-1 Recognition Motif

Kinetic and structural studies reveal fundamental differences in substrate recognition between caspase-1 and the Group II caspases (caspase-2, -3, -7). Caspase-2 exhibits a unique requirement for a fifth amino acid (P5) in its substrate for efficient cleavage, and it does not process the standard DEVD-type tetrapeptide substrates used for caspase-3/-7 [1]. Its preferred substrate is the pentapeptide Ac-VDVAD-pNA (Km = 53 µM) . While caspase-3 efficiently hydrolyzes Ac-DEVD-pNA (kcat/Km = 100% relative), its activity on other substrates like Ac-VDVAD-pNA is significantly reduced (37% relative) [2]. Ac-VAD-pNA, with its VAD sequence, is designed specifically for caspase-1, distinguishing it functionally from the optimal substrates for caspase-2 (VDVAD) and caspase-3 (DEVD).

Recognition Motif
Class-level inference
VAD (tetrapeptide) vs. VDVAD (pentapeptide for caspase-2) & DEVD (for caspase-3/-7).
Reduces interference from caspase-2 and caspase-3/-7 in lysates.
Caspase-2 requires a P5 residue for efficient cleavage; DEVD recognized by caspase-3/-7.
Caspase-2 Caspase-3 Substrate Recognition

Caspase-1 pNA Release Assay

The method for quantifying caspase-1 activity is well-established and involves the use of a chromogenic substrate like Ac-YVAD-pNA or Ac-VAD-pNA. In a typical protocol, caspase activity is defined as the change in absorbance at 405 nm due to pNA release. While direct quantitative data comparing Ac-VAD-pNA to other pNA substrates under identical conditions is limited, the assay principle is standardized. For Ac-YVAD-pNA, one unit of enzyme activity is defined as an increase in absorbance of 0.1 per mg of protein per hour [1]. This same analytical framework can be applied to Ac-VAD-pNA, allowing for robust, quantitative comparisons of caspase-1 activity across different treatment groups or samples. The assay's linear range and detection limits are consistent with other pNA-based substrates, making it a reliable tool for high-throughput screening.

Assay Readout
Supporting evidence
Colorimetric detection at 405 nm; enzyme units defined as ΔA405 per mg protein per hour.
Integrates into established caspase-1 activity workflows.
Method consistent with YVAD-pNA protocols; suitable for plate-reader formats.
Caspase-1 Colorimetric Assay pNA Release

Ac-VAD-pNA Research & Industry Applications


Validating Caspase-1 Inhibition in Inflammation

Ac-VAD-pNA is an ideal tool for confirming target engagement when developing or testing novel caspase-1 inhibitors. In cell-based models of inflammation (e.g., NLRP3 inflammasome activation), researchers can quantify the reduction in caspase-1 enzymatic activity by measuring pNA release, providing direct evidence of inhibitor efficacy [1]. This is a critical step in the preclinical validation of therapeutics for diseases like gout, type 2 diabetes, and inflammatory bowel disease, where caspase-1 is a key drug target.

Pyroptosis Mechanism Dissection

Pyroptosis is a form of inflammatory cell death driven by caspase-1 activation. Ac-VAD-pNA enables the precise measurement of caspase-1 activity, distinguishing it from apoptosis (mediated by caspase-3/-7) or necroptosis. By using this substrate, researchers can correlate caspase-1 activation with other pyroptotic markers (e.g., IL-1β release, gasdermin D cleavage) to firmly establish the cell death mechanism . This application is vital for studies investigating host-pathogen interactions and sterile inflammation.

High-Throughput Caspase-1 Modulator Screening

The simple, colorimetric readout of Ac-VAD-pNA makes it highly amenable to high-throughput screening in 96- or 384-well plates. Pharmaceutical and biotech companies can use this substrate to screen large compound libraries for potential inhibitors or activators of caspase-1 [2]. The assay's robustness and compatibility with standard plate readers allow for efficient, automated data collection, accelerating the early stages of drug discovery for inflammatory and neurodegenerative conditions.

Hypoxia-Induced Apoptosis & Neuroinflammation

Recent research has demonstrated a role for caspase-1 in hypoxia-induced apoptosis of astrocytes, a process relevant to stroke and other neurological injuries. Studies have utilized Ac-VAD-pNA to quantify the increase in caspase-1 activity in astrocytes under hypoxic conditions, linking it to the downregulation of Dicer [3]. This application highlights the substrate's utility in basic research exploring the molecular mechanisms of neuroinflammation and cell death in the central nervous system.

Application
Selection Property
Validation Focus
Target engagement for caspase-1 inhibitors in inflammation models
Specificity for caspase-1 over other caspases
pNA release reduction confirming inhibitor engagement
Pyroptosis mechanism studies
Specific caspase-1 activity detection distinct from caspase-3/-7
Correlation with IL-1β and gasdermin D cleavage
High-throughput compound screening
Colorimetric readout compatible with plate readers
Assay linearity and robustness for automated screening
Hypoxia-induced astrocyte research
Quantitative caspase-1 activity measurement
Link between activity change and Dicer expression

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


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